molecular formula C33H35ClN4O6 B593567 Biliverdin (hydrochloride) CAS No. 856699-18-8

Biliverdin (hydrochloride)

Cat. No.: B593567
CAS No.: 856699-18-8
M. Wt: 619.1
InChI Key: KTRFJVRKVQROKS-UJCZHUFNSA-N
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Description

Biliverdin hydrochloride is a water-soluble tetrapyrrole compound derived from the oxidation of heme by heme oxygenase. It serves as a critical intermediate in the heme degradation pathway, subsequently reduced to bilirubin by biliverdin reductase . This green bile pigment exhibits antioxidant and anti-mutagenic properties, contributing to cellular protection via the biliverdin-bilirubin redox cycle . The hydrochloride form is widely used in research due to its solubility and cost-effectiveness compared to other derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the oxidation of bilirubin. This process involves the use of oxidizing agents such as ferric chloride or iodine in an acidic medium. The reaction typically yields biliverdin along with other by-products, which are then separated and purified .

Industrial Production Methods: Industrial production of biliverdin often involves the biotransformation of exogenous heme using recombinant yeast cells. For example, recombinant Pichia pastoris cells expressing heme oxygenase can convert heme chloride into biliverdin. The process involves optimizing various conditions such as the concentration of the inducer methanol, induction culture time, pH of the medium, and concentration of sorbitol supplied in the medium .

Chemical Reactions Analysis

Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biliverdin has a wide range of scientific research applications, including:

Mechanism of Action

Biliverdin exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mesobiliverdin IXα

Structural and Functional Differences :

  • Chemical State: Mesobiliverdin IXα is typically produced as a free acid, whereas biliverdin hydrochloride exists as a salt.
  • Anti-inflammatory Efficacy : At 1 µM, mesobiliverdin IXα demonstrates superior cytoprotective effects compared to biliverdin hydrochloride. This may arise from purity issues in commercial biliverdin hydrochloride, which often contains inactive isomers or endotoxins (e.g., in E. coli-derived preparations) .
  • Therapeutic Potential: Mesobiliverdin IXα shows promise in reducing oxidative stress in pancreatic islet transplantation, outperforming biliverdin hydrochloride in anti-inflammatory outcomes .

Table 1: Key Differences Between Biliverdin Hydrochloride and Mesobiliverdin IXα

Parameter Biliverdin Hydrochloride Mesobiliverdin IXα
Chemical Form Hydrochloride salt Free acid
Purity May contain inactive isomers High purity (no endotoxins)
Anti-inflammatory IC50 Higher Lower (1 µM effective)
Cost ~$1/mg Not commercially available

Phycocyanobilin

Enzymatic Interaction :

  • Phycocyanobilin, a chromophore from cyanobacteria, is a weaker substrate for biliverdin reductase compared to biliverdin hydrochloride. This results in reduced anti-inflammatory activity .
  • Mechanistic Insight : Structural differences in the tetrapyrrole side chains likely reduce binding affinity to biliverdin reductase, limiting its therapeutic utility .

Biliverdin Dimethyl Ester

Physicochemical Properties :

  • Unlike biliverdin hydrochloride, the dimethyl ester form is lipophilic, altering its distribution in biological systems.
  • Analytical Applications : Used in UV spectroscopy and HPLC-MS for quantifying biliverdin in tissues, but its esterification reduces water solubility, limiting in vivo applications .

Xanthobilirubic Acid and Other Pyrrolic Pigments

HIV-1 Protease Inhibition :

  • Biliverdin hydrochloride and xanthobilirubic acid both inhibit HIV-1 protease (IC50 ~1 µM). However, xanthobilirubic acid disrupts viral assembly, whereas biliverdin hydrochloride primarily blocks cellular infection .
  • Structural Specificity : The planar tetrapyrrole structure of biliverdin hydrochloride enhances its interaction with viral proteases compared to linear derivatives like stercobilin .

Table 2: Comparative Antiviral Effects

Compound Effect on HIV-1 Mechanism
Biliverdin Hydrochloride Blocks infection (50% at 100 µM) Inhibits protease activity
Xanthobilirubic Acid Reduces viral assembly (50%) Disrupts polyprotein processing

Bilirubin

Redox Cycle Dynamics :

  • Biliverdin hydrochloride is rapidly reduced to bilirubin, which exhibits stronger peroxyl radical scavenging activity under low oxygen conditions .
  • Therapeutic Trade-offs : While bilirubin has higher antioxidant capacity, its neurotoxicity at elevated levels limits clinical use compared to biliverdin hydrochloride .

Structural and Enzymatic Considerations

  • Heme Oxygenase Interactions : Biliverdin hydrochloride adopts an extended twisted conformation when bound to human HO-1, whereas in bacterial HmuO, it maintains a helical structure. This conformational flexibility influences its role in oxidative stress response .
  • Isomerization : Commercial biliverdin hydrochloride may contain geometric isomers (e.g., IIIα and XIIIα), which can confound experimental results unless explicitly analyzed .

Biological Activity

Biliverdin (BV), a green tetrapyrrolic compound, is a product of heme degradation and plays a significant role in various biological processes. This article explores the biological activity of biliverdin hydrochloride, focusing on its mechanisms of action, therapeutic potential, and implications in disease modulation.

Overview of Biliverdin

Biliverdin is produced from heme by the enzyme heme oxygenase (HO), which catalyzes the oxidative cleavage of heme to form biliverdin, carbon monoxide (CO), and free iron. Biliverdin is then reduced to bilirubin by biliverdin reductase (BVR) . The biological significance of biliverdin extends beyond its role as a mere metabolic intermediate; it exhibits antioxidant properties and has been implicated in various physiological and pathological processes.

Biliverdin exerts its biological effects through several mechanisms:

  • Antiviral Activity : Biliverdin has demonstrated potent antiviral properties, particularly against the Hepatitis C virus (HCV). It inhibits the NS3/4A protease, critical for viral replication, with an IC50 value comparable to established antiviral agents. This inhibition occurs in a dose-dependent manner and may be enhanced by silencing BVR, reducing the conversion to bilirubin, which has lower antiviral efficacy .
  • Antioxidant Properties : As a precursor to bilirubin, biliverdin contributes to cellular defense against oxidative stress. Bilirubin is recognized as a potent antioxidant that can protect cells from oxidative damage induced by reactive oxygen species (ROS) .
  • Regulation of Apoptosis : Biliverdin influences cell survival pathways. It interacts with protein kinase C delta (PKCδ), modulating its activity and thereby affecting cell growth and apoptosis. This interaction suggests that biliverdin may serve as a signaling molecule in various cellular contexts .

Therapeutic Potential

The therapeutic implications of biliverdin are vast:

  • Inflammation and Sepsis : Studies indicate that biliverdin possesses anti-inflammatory properties. It can modulate inflammatory mediators during sepsis, providing protective effects against acute inflammatory responses .
  • Cancer : The ability of biliverdin to inhibit PKCδ suggests potential applications in cancer therapy. By modulating pathways associated with tumorigenesis, biliverdin may help in developing novel cancer treatments .
  • Neuroprotection : Emerging research indicates that biliverdin may have neuroprotective effects, potentially benefiting conditions characterized by oxidative stress and inflammation in neuronal tissues.

Case Studies

  • HCV Replication Inhibition : A study demonstrated that biliverdin significantly inhibited HCV replication in cell cultures. The results indicated that BV's antiviral activity was enhanced when BVR was silenced, suggesting a novel therapeutic approach for HCV treatment .
  • Sepsis-Induced Inflammation : In animal models of sepsis, biliverdin administration reduced markers of inflammation and improved survival rates. These findings highlight its potential as a therapeutic agent in managing sepsis-related complications .

Research Findings

StudyFindings
PMC3058505BV inhibits HCV NS3/4A protease with IC50 ~9 µMSuggests BV as a candidate for HCV therapy
PMC3397897Biliverdin modulates PKCδ activity affecting apoptosisIndicates potential use in cancer therapies
Sigma-AldrichBV shows protective effects against inflammationSupports use in sepsis management

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Biliverdin hydrochloride to ensure stability in experimental settings?

Biliverdin hydrochloride should be stored at room temperature (15–25°C) in airtight, light-protected containers to prevent photodegradation and oxidation. Stability can be validated periodically using analytical methods such as HPLC or UV spectroscopy to monitor purity .

Q. What are the standard methods for quantifying Biliverdin hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is widely used for quantification. For tissue samples, recovery rates can be validated by spiking known concentrations (e.g., 90 µg/mL) into homogenized matrices and comparing extraction efficiency via calibration curves . UV spectroscopy (300–800 nm) is also effective for preliminary analysis, particularly in methanol solutions .

Q. How should Biliverdin hydrochloride be safely handled in laboratory environments?

While safety classifications vary between suppliers (e.g., Cayman Chemical reports no GHS hazards, whereas Indagoo lists acute toxicity and irritation risks), standard precautions include:

  • Wearing nitrile gloves and lab coats to minimize skin contact.
  • Using chemical fume hoods for weighing and solution preparation.
  • Immediate rinsing with water for eye/skin exposure (15+ minutes) and consulting safety protocols from multiple SDS sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data (e.g., GHS classifications) between suppliers’ SDS for Biliverdin hydrochloride?

Discrepancies in hazard classifications (e.g., Indagoo’s H302 vs. Cayman’s "no hazard" rating) necessitate:

  • Cross-referencing SDS from ≥3 suppliers (e.g., Indagoo, Cayman, Frontier Specialty Chemicals).
  • Conducting in-house risk assessments with institutional safety officers.
  • Performing acute toxicity assays (e.g., LD50 in rodent models) to validate supplier claims .

Q. What methodological considerations are critical when studying Biliverdin’s antioxidant activity under varying oxygen concentrations?

Biliverdin’s radical-scavenging efficacy increases at lower oxygen levels (2% O₂ vs. 20% in air). Experimental designs should:

  • Use controlled hypoxia chambers for cell culture or in vitro assays.
  • Employ peroxyl radical generators like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) to simulate oxidative stress.
  • Compare Biliverdin’s activity to α-tocopherol in liposomal systems, measuring lipid peroxidation via thiobarbituric acid reactive substances (TBARS) .

Q. What strategies optimize Biliverdin hydrochloride solubility for in vivo administration?

For in vivo studies, prepare stock solutions by dissolving Biliverdin hydrochloride in DMSO (e.g., 10 mM), followed by dilution with PEG300 (6:1 ratio) and Tween 80 (1:1 ratio) to enhance aqueous solubility. Validate bioavailability via intraperitoneal injection in rodent models, monitoring plasma levels via LC-MS/MS .

Q. How does Biliverdin reductase (BLVRA) influence experimental outcomes in cellular models?

BLVRA catalyzes Biliverdin reduction to bilirubin, creating a redox cycle. To isolate Biliverdin’s effects:

  • Use BLVRA inhibitors (e.g., Zinc Protoporphyrin IX) in cell lines.
  • Knock down BLVRA via siRNA and measure oxidative stress markers (e.g., glutathione levels, ROS production) .

Q. What analytical approaches validate Biliverdin’s interaction with heme oxygenase-1 (HO-1) in enzymatic assays?

Co-incubate Biliverdin with HO-1 and heme substrates in vitro. Monitor reaction intermediates (e.g., verdoheme) via spectrophotometry at 650 nm. Use NADPH depletion assays to confirm Biliverdin’s competitive inhibition of HO-1’s catalytic site .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting CAS numbers (856699-18-8 vs. 55482-27-4) for Biliverdin hydrochloride?

The CAS 856699-18-8 corresponds to Biliverdin hydrochloride’s IUPAC-defined structure (C33H34N4O6·HCl), while 55482-27-4 may refer to alternative salts or isomers. Verify purity and structural identity via:

  • Nuclear magnetic resonance (NMR) for proton environment analysis.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (619.1 g/mol) .

Properties

IUPAC Name

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCVSEGCSGTCIO-POFWNMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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